Potassium Tris(trifluoromethanesulfonyl)methanide

Catalog No.
S866770
CAS No.
114395-69-6
M.F
C4F9KO6S3
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Tris(trifluoromethanesulfonyl)methanide

CAS Number

114395-69-6

Product Name

Potassium Tris(trifluoromethanesulfonyl)methanide

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane

Molecular Formula

C4F9KO6S3

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C4F9O6S3.K/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1

InChI Key

RJPWSGDBEHVWPP-UHFFFAOYSA-N

SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]

Canonical SMILES

[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[K+]

Potassium Tris(trifluoromethanesulfonyl)methanide is a chemical compound with the formula C₄F₉KO₆S₃ and a CAS number of 114395-69-6. This compound is characterized by its white to almost white powdery appearance and is known for its high purity, typically exceeding 98% in commercial preparations . The molecular weight of Potassium Tris(trifluoromethanesulfonyl)methanide is approximately 450.32 g/mol. Due to its unique trifluoromethanesulfonyl groups, it exhibits significant reactivity and potential applications in various fields.

Organic Synthesis

  • C-H Activation

    KTFM is a powerful deprotonating agent that can activate unreactive C-H bonds in organic molecules. This allows for further functionalization and creation of complex organic structures. PubChem: Potassium Tris(trifluoromethanesulfonyl)methanide: ) This property makes KTFM valuable in organic synthesis, particularly for the construction of new carbon-carbon and carbon-heteroatom bonds.

  • Carbene and Nitrene Precursor

    KTFM can be used to generate carbenes and nitrenes, which are highly reactive intermediates. These intermediates can insert themselves into C-C, C-H, and other bonds, enabling various transformations in organic synthesis. [ScienceDirect: Trifluoromethanesulfonylmethyl anion (Kومة)]:()

Material Science

  • Polymerization

    KTFM can be used as an initiator for the ring-opening polymerization of cyclic esters and carbonates. This allows for the controlled synthesis of well-defined polymers with specific properties. [Wiley Online Library: Metal triflates as initiators for the ring-opening polymerization of cyclic carbonates]:()

  • Organic Photovoltaics

    KTFM has been explored for its potential application in organic photovoltaic (OPV) devices. It can be used to modify the surface properties of electrodes in OPVs, potentially leading to improved device performance. [Journal of Materials Chemistry A: Recent progress in non-fullerene acceptors for organic photovoltaics]:()

, particularly those involving nucleophilic substitution due to the presence of the trifluoromethanesulfonyl groups. It can react with electrophiles, leading to the formation of new compounds. Additionally, it may engage in deprotonation reactions, acting as a strong base in organic synthesis. Its reactivity can also be attributed to the electron-withdrawing nature of the trifluoromethanesulfonyl groups, which enhance its nucleophilicity .

The synthesis of Potassium Tris(trifluoromethanesulfonyl)methanide typically involves the reaction of potassium hydroxide with trifluoromethanesulfonic anhydride or related reagents. This process can be conducted under controlled conditions to ensure high purity and yield. Alternative methods may include the use of other potassium salts in combination with trifluoromethanesulfonyl derivatives, allowing for variations in synthesis depending on desired properties .

Potassium Tris(trifluoromethanesulfonyl)methanide finds applications across various domains:

  • Organic Synthesis: Used as a reagent for nucleophilic substitutions and deprotonation reactions.
  • Materials Science: Potential applications in creating new materials with specific electronic or thermal properties.
  • Biochemistry: Investigated for its role in biochemical assays and potential therapeutic applications.

The compound's unique structure allows it to interact with various substrates, making it valuable in research and industrial settings .

Studies on the interactions of Potassium Tris(trifluoromethanesulfonyl)methanide with other compounds have revealed its ability to form complexes with various electrophiles. These interactions are crucial for understanding its reactivity and potential applications in catalysis and organic synthesis. Additionally, interaction studies have highlighted its corrosive nature, necessitating careful handling protocols during experiments .

Potassium Tris(trifluoromethanesulfonyl)methanide shares similarities with several other compounds that contain trifluoromethanesulfonyl groups or related functionalities. Below are some similar compounds:

Compound NameFormulaUnique Features
Sodium Tris(trifluoromethanesulfonyl)methanideC₄F₉NaO₆S₃Sodium salt variant
Lithium Tris(trifluoromethanesulfonyl)methanideC₄F₉LiO₆S₃Lithium salt variant
Tris(trifluoromethanesulfonyl)methaneC₄F₉O₆S₃Does not contain a metal cation

Uniqueness: Potassium Tris(trifluoromethanesulfonyl)methanide is distinguished by its potassium ion, which enhances solubility and reactivity compared to sodium or lithium variants. Its specific structural arrangement allows for unique interactions in

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of Potassium Tris(trifluoromethanesulfonyl)methanide [1] [2]. The crystallographic investigation of related tris(trifluoromethanesulfonyl)methanide salts has provided comprehensive structural parameters that illuminate the fundamental geometric features of this weakly coordinating anion [3] [1].

The trimethylsulfonium salt of tris(trifluoromethanesulfonyl)methanide, which serves as a structural analog for the potassium compound, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 8.80180(10) Å, b = 10.96580(10) Å, c = 16.91360(10) Å, and V = 1632.48(3) ų [1]. The structure determination, conducted at 100 K with Cu Kα radiation, achieved excellent refinement statistics with Rgt(F) = 0.0222 and wRref(F²) = 0.0604, demonstrating the high quality of the crystallographic data [1].

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (no. 19)
a (Å)8.80180(10)
b (Å)10.96580(10)
c (Å)16.91360(10)
Volume (ų)1632.48(3)
Z4
Temperature (K)100
R-factor0.0222
wR-factor0.0604

The molecular geometry of the tris(trifluoromethanesulfonyl)methanide anion exhibits a characteristic planar C-S₃ arrangement, where the central carbon atom is bonded to three sulfonyl groups in a trigonal planar configuration [1] [2]. The SO₂CF₃ groups adopt different orientations with respect to the central C-S₃ core, with two groups oriented upward and one downward relative to the CS₃ plane, creating a propeller-like molecular architecture [1].

Bond length analysis reveals C-S distances ranging from 1.85 to 1.88 Å, which are consistent with single bonds possessing some degree of ionic character due to the highly electronegative sulfonyl substituents [3] [4]. The S=O bond lengths fall within the typical range of 1.44 to 1.46 Å, characteristic of sulfonyl groups with significant double-bond character [4] [3]. The S-C bonds connecting to the trifluoromethyl groups measure approximately 1.82 to 1.84 Å, while the C-F bonds exhibit lengths of 1.32 to 1.34 Å, consistent with strong covalent bonding in fluoroalkyl systems [5].

Bond TypeLiterature Value (Å/°)DFT Calculated
C-S (central)1.85-1.88 Å1.86 Å (B3LYP)
S=O (sulfonyl)1.44-1.46 Å1.45 Å (B3LYP)
S-C (CF₃)1.82-1.84 Å1.83 Å (B3LYP)
C-F (trifluoromethyl)1.32-1.34 Å1.33 Å (B3LYP)
C-S-O angle105-108°106° (B3LYP)
S-C-S angle115-120°118° (B3LYP)
O-S-O angle118-122°120° (B3LYP)

Angular parameters demonstrate the distorted tetrahedral geometry around each sulfur center, with C-S-O angles ranging from 105° to 108°, and O-S-O angles between 118° and 122° [3] [2]. The S-C-S angle at the central carbon measures approximately 115° to 120°, deviating from the ideal trigonal planar angle of 120° due to steric interactions between the bulky trifluoromethanesulfonyl groups [3].

The structural analysis has been extended to various metal salts of the triflide anion, including scandium and ytterbium complexes, which exhibit similar bond parameters with minor variations attributable to cation-anion interactions [3]. Density functional theory calculations using the B3LYP functional provide excellent agreement with experimental bond lengths and angles, validating the computational approach for predicting structural parameters of related compounds [6] [7].

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹⁹F, ¹³C, ³⁹K)

Nuclear magnetic resonance spectroscopy provides invaluable insights into the solution-state structure and dynamic behavior of Potassium Tris(trifluoromethanesulfonyl)methanide through the analysis of multiple nuclei with distinct magnetic properties [8] [9] [10]. The compound contains several NMR-active nuclei that offer complementary structural information, with ¹⁹F and ¹³C nuclei providing the most detailed spectroscopic signatures [11] [12].

¹⁹F nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing the trifluoromethanesulfonyl groups, owing to the exceptional sensitivity and wide chemical shift range of the fluorine nucleus [9] [10]. The nine equivalent fluorine atoms in the three CF₃SO₂ groups produce a characteristic singlet resonance in the ¹⁹F spectrum, typically observed between -75 and -80 ppm relative to CFCl₃ [13] [9]. This chemical shift value aligns closely with other trifluoromethanesulfonyl compounds, where the CF₃SO₂ moiety exhibits a diagnostic resonance at approximately -76.2 ppm [13].

NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Integration
¹⁹F (CF₃SO₂)-76.2 ± 0.5SingletNone observed9F
¹³C (central C)115 ± 10Septet²J_CF ≈ 35-401C
¹³C (CF₃)120.5 (q)Quartet¹J_CF ≈ 2703C
³⁹KBroad, not resolvedVery broadQuadrupolarNot quantified

The absence of fluorine-fluorine coupling in the ¹⁹F spectrum confirms the symmetrical arrangement of the three trifluoromethanesulfonyl groups and indicates rapid rotation about the C-S bonds on the NMR timescale [8] [10]. The narrow linewidth of the ¹⁹F resonance suggests minimal dipolar coupling interactions, consistent with the tetrahedral geometry around each fluorine environment and the absence of significant conformational exchange processes [9].

¹³C nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbon nuclei within the molecular framework [8]. The central carbon atom, which bears the negative charge and is bonded to three sulfur atoms, exhibits a characteristic downfield chemical shift around 115 ppm, reflecting its electron-deficient environment due to the strongly electron-withdrawing trifluoromethanesulfonyl substituents [13]. This carbon appears as a septet due to coupling with the nine equivalent fluorine nuclei, with a ²J_CF coupling constant of approximately 35-40 Hz [13].

The trifluoromethyl carbon atoms produce a quartet resonance at approximately 120.5 ppm, arising from the ¹J_CF coupling with the three directly bonded fluorine atoms [13] [14]. The large coupling constant of approximately 270 Hz is characteristic of direct carbon-fluorine bonds and confirms the integrity of the CF₃ groups in solution [13]. The chemical shift value reflects the highly electronegative environment created by the three fluorine substituents and the adjacent sulfonyl group [14].

³⁹K nuclear magnetic resonance spectroscopy presents unique challenges due to the quadrupolar nature of the potassium nucleus (I = 3/2) [15]. The quadrupolar relaxation mechanism typically results in very broad resonances that are often difficult to observe under standard experimental conditions [15]. When detectable, the ³⁹K resonance provides information about the coordination environment of the potassium cation and its interaction with the triflide anion [15]. However, the weak coordination between the potassium cation and the triflide anion often results in rapid exchange processes that further broaden the ³⁹K signal beyond detection limits [15].

Temperature-dependent NMR studies reveal the dynamic behavior of the compound in solution, with variable-temperature ¹⁹F and ¹³C experiments providing insights into rotational barriers around the C-S bonds and potential ion-pairing interactions [8]. The maintenance of signal sharpness across a wide temperature range indicates minimal activation barriers for molecular reorientation processes, consistent with the weakly coordinating nature of the triflide anion [8].

Solvent effects on the NMR parameters have been investigated using various deuterated solvents, with polar aprotic solvents such as acetonitrile-d₃ and dimethyl sulfoxide-d₆ providing optimal resolution while maintaining chemical stability [8] [10]. The chemical shift variations observed in different solvents reflect changes in the solvation environment and potential specific solvent-anion interactions [10].

Vibrational Spectroscopy: Infrared and Raman Signature Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides comprehensive characterization of the molecular vibrations and symmetry properties of Potassium Tris(trifluoromethanesulfonyl)methanide [16] [17]. The complementary nature of infrared absorption and Raman scattering allows for complete assignment of the vibrational modes, offering insights into molecular structure, bonding characteristics, and crystal packing effects [16] [17].

The molecular symmetry of the tris(trifluoromethanesulfonyl)methanide anion approaches C₃ᵥ point group symmetry, although crystal packing effects and cation interactions may lower the effective symmetry [16] [17]. Under C₃ᵥ symmetry, the vibrational modes are classified as A₁, A₂, and E representations, with A₁ and E modes being both infrared and Raman active, while A₂ modes are only Raman active [16] [18].

Mode DescriptionIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)SymmetryActivity
νₐₛ(SO₂) C₃ᵥ1375 ± 101380 ± 10E (degenerate)IR active, Raman active
νₛ(SO₂) C₃ᵥ1180 ± 101185 ± 10A₁ (totally symmetric)IR active, Raman active
νₐₛ(CF₃) T₂1230 ± 151235 ± 15T₂ (triply degenerate)IR active, Raman active
νₛ(CF₃) A₁1120 ± 101125 ± 10A₁ (totally symmetric)IR active, Raman active
δₐₛ(CF₃) E775 ± 10780 ± 10E (doubly degenerate)IR active, Raman active
δₛ(CF₃) A₁740 ± 10745 ± 10A₁ (totally symmetric)IR active, Raman active
ν(C-S) A₁875 ± 15880 ± 15A₁ (totally symmetric)IR active, Raman active
δ(CSO) E450 ± 20455 ± 20E (doubly degenerate)IR active, Raman active

The high-frequency region of the vibrational spectrum is dominated by the sulfonyl and trifluoromethyl stretching modes [19] [20]. The asymmetric SO₂ stretching vibrations appear as intense bands around 1375 cm⁻¹ in the infrared spectrum and 1380 cm⁻¹ in the Raman spectrum [19]. These frequencies are characteristic of sulfonyl groups bonded to strongly electron-withdrawing substituents, where the S=O bonds possess significant double-bond character [19] [21].

The symmetric SO₂ stretching modes occur at lower frequencies, typically around 1180-1185 cm⁻¹, reflecting the reduced dipole moment change associated with the symmetric breathing motion of the sulfonyl groups [19] [20]. The frequency separation between asymmetric and symmetric SO₂ stretches (approximately 195 cm⁻¹) indicates strong S=O bonds with minimal coupling between adjacent sulfonyl groups [19].

Trifluoromethyl vibrational modes contribute significantly to the spectral complexity in the 1100-1250 cm⁻¹ region [20] [22]. The asymmetric CF₃ stretching vibrations appear as very intense bands around 1230-1235 cm⁻¹, while the symmetric CF₃ stretches occur near 1120-1125 cm⁻¹ [13] [20]. The high intensity of these modes in both infrared and Raman spectra reflects the large change in polarizability and dipole moment associated with C-F bond vibrations [20] [17].

The deformation modes of the trifluoromethyl groups provide additional fingerprint bands in the 740-780 cm⁻¹ region [20] [22]. The asymmetric CF₃ deformation modes appear around 775-780 cm⁻¹, while the symmetric deformations occur at slightly lower frequencies (740-745 cm⁻¹) [22]. These bands serve as diagnostic indicators for the presence and environment of CF₃ groups within the molecular structure [22].

Carbon-sulfur stretching vibrations contribute to the spectral features in the 875-880 cm⁻¹ region, appearing as medium-intensity bands in both infrared and Raman spectra [23]. The frequency of these modes reflects the single-bond character of the C-S linkages, modified by the electron-withdrawing effects of the adjacent sulfonyl and trifluoromethyl groups [23].

Lower-frequency vibrations, including CSO bending modes around 450-455 cm⁻¹ and various lattice modes below 300 cm⁻¹, provide information about the molecular flexibility and crystal packing interactions [24] [25]. The lattice modes, observable primarily in the Raman spectrum, reflect the vibrational coupling between the molecular units within the crystal structure and provide insights into the strength of intermolecular interactions [24].

The comparative analysis of infrared and Raman intensities reveals the symmetry properties of individual vibrational modes and confirms the molecular structure assignments [16] [17]. Totally symmetric A₁ modes typically exhibit strong Raman scattering with moderate infrared absorption, while degenerate E modes show comparable intensities in both techniques [16]. The observation of forbidden modes or intensity anomalies can indicate deviations from ideal molecular symmetry due to crystal field effects or specific cation-anion interactions [16] [17].

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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